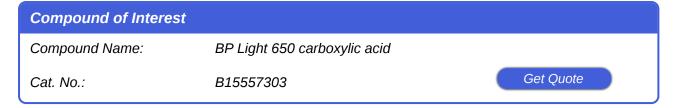


BP Light 650 Carboxylic Acid: A Comprehensive Photophysical Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core photophysical properties of **BP Light 650 carboxylic acid**, a far-red fluorescent dye with significant potential in biological imaging and drug development applications. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and visualizes the fundamental photophysical processes.

Core Photophysical Properties

BP Light 650 carboxylic acid is a cyanine-based fluorophore designed for robust performance in aqueous environments. Its vibrant far-red fluorescence makes it an excellent candidate for applications requiring deep tissue penetration and minimal autofluorescence from biological samples. The key photophysical parameters are summarized in the table below.



Photophysical Parameter	Value	Reference
Excitation Maximum (λabs)	654 nm	[1]
Emission Maximum (λem)	672 nm	[1]
Molar Extinction Coefficient (ϵ)	250,000 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield (ΦF)	~0.2 (estimated)	[2][3][4][5]
Fluorescence Lifetime (τ)	~1.0 ns (estimated)	[2][6]
Recommended Storage	-20°C, protected from light	[1]
Solubility	Water, Methanol, DMF, DMSO	[1]

Note: The fluorescence quantum yield and lifetime are estimated based on the properties of Cy5, a spectrally similar cyanine dye. Specific experimental determination for **BP Light 650 carboxylic acid** is recommended for precise applications.

Experimental Protocols

Accurate characterization of photophysical properties is crucial for the effective implementation of fluorescent probes. The following sections detail the standard methodologies for determining the key parameters of **BP Light 650 carboxylic acid**.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer.

Methodology:

- Preparation of Stock Solution: Prepare a concentrated stock solution of BP Light 650 carboxylic acid in a suitable solvent such as DMSO.
- Serial Dilutions: Perform a series of dilutions of the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to obtain a range of concentrations.



- Absorbance Measurement: For each dilution, measure the absorbance at the excitation maximum (654 nm) using a UV-Vis spectrophotometer and a 1 cm path length cuvette.
- Beer-Lambert Law Calculation: Plot the absorbance values against the corresponding
 concentrations. The molar extinction coefficient (ε) is calculated from the slope of the
 resulting linear fit, according to the Beer-Lambert law (A = εcl), where A is the absorbance, c
 is the concentration in mol/L, and I is the path length in cm.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield can be determined relative to a well-characterized standard. For far-red dyes like BP Light 650, a standard such as Cy5 in a suitable solvent is often used.

Methodology:

- Standard and Sample Preparation: Prepare a series of dilutions for both the standard (e.g., Cy5 carboxylic acid) and BP Light 650 carboxylic acid in the same solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- Absorbance Spectra: Record the absorbance spectra for all prepared solutions.
- Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra
 of all solutions, exciting at the same wavelength used for the absorbance measurements.
- Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. The quantum yield (Φ) is then calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is typically measured using the TCSPC technique, which provides high temporal resolution.



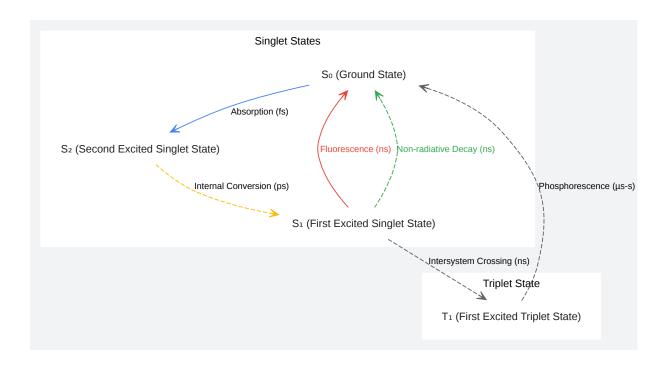
Methodology:

- Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source for excitation (e.g., a diode laser with a wavelength close to 650 nm) and a sensitive single-photon detector.
- Sample Preparation: Prepare a dilute solution of BP Light 650 carboxylic acid in the
 desired buffer, ensuring the absorbance at the excitation wavelength is low to avoid pulse
 pile-up.
- Data Acquisition: Excite the sample with the pulsed laser and collect the emitted photons.
 The TCSPC electronics measure the time delay between the laser pulse and the detection of a fluorescence photon. This process is repeated for a large number of photons to build a histogram of decay times.
- Data Analysis: The resulting fluorescence decay curve is fitted to an exponential decay
 model to extract the fluorescence lifetime (τ). An instrument response function (IRF) is
 measured using a scattering solution to deconvolve the instrument's temporal response from
 the measured decay.

Photophysical Processes of BP Light 650 Carboxylic Acid

The interaction of light with **BP Light 650 carboxylic acid** initiates a series of photophysical events. These processes are fundamental to its function as a fluorophore and are depicted in the Jablonski diagram below.





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Caption: Jablonski diagram illustrating the photophysical processes of a fluorophore.

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